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Compound of Interest

Compound Name: BAY1125976

Cat. No.: B605920 Get Quote

Technical Support Center: BAY1125976
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers and drug development professionals using BAY1125976, a selective

allosteric inhibitor of AKT1 and AKT2.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BAY1125976?

BAY1125976 is a potent and selective allosteric inhibitor of the serine/threonine kinases AKT1

and AKT2.[1][2] It binds to an allosteric pocket formed by the kinase and pleckstrin homology

(PH) domains of inactive AKT, which prevents its phosphorylation by the upstream kinase

PDK1.[2][3] This mechanism of action is distinct from ATP-competitive inhibitors and

contributes to its high selectivity. The inhibition of AKT1/2 leads to a downstream blockade of

the PI3K/AKT/mTOR signaling pathway, which can induce apoptosis and reduce cell

proliferation in tumor cells where this pathway is overactive.[4]

Q2: What is the selectivity profile of BAY1125976 against AKT isoforms and other kinases?

BAY1125976 is highly selective for AKT1 and AKT2 over AKT3.[1][4][5] Extensive kinase

profiling has demonstrated the high selectivity of BAY1125976. In broad screening panels of

over 450 kinases, BAY1125976 did not show significant inhibition of other kinases at a

concentration of 10 µM, indicating a very low potential for off-target kinase effects.

Q3: What are the potential on-target toxicities observed with BAY1125976 in clinical settings?
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In a Phase I clinical trial in patients with advanced solid tumors, the most common treatment-

related adverse events were elevations in liver enzymes, including alanine aminotransferase

(ALT), aspartate aminotransferase (AST), alkaline phosphatase (AP), and γ-

glutamyltransferase (γ-GT).[6][7] Hyperglycemia was also observed, although less frequently.

[7] These effects are considered to be on-target toxicities resulting from the inhibition of the

crucial PI3K/AKT/mTOR pathway in non-cancerous tissues like the liver, where it plays a key

role in metabolic processes.

Troubleshooting Guide
Issue 1: Unexpected Cell Viability or Proliferation
Results
If you observe unexpected results in your cell viability or proliferation assays, consider the

following:

Cell Line Sensitivity: The sensitivity of different cell lines to BAY1125976 can vary. Cell lines

with activating mutations in the PI3K/AKT/mTOR pathway, such as PIK3CA mutations or loss

of PTEN, are generally more sensitive.[4]

On-Target Toxicity: At higher concentrations or with prolonged exposure, BAY1125976 may

induce cytotoxicity even in cell lines that are not driven by the PI3K/AKT pathway due to the

essential role of AKT in normal cell survival.

Issue 2: Investigating Potential Hepatotoxicity in
Preclinical Models
Given the clinical observations of elevated liver enzymes, it is prudent to assess the potential

for hepatotoxicity in preclinical models.

Experimental Approach: An in vitro hepatotoxicity assay using primary hepatocytes or liver-

derived cell lines (e.g., HepG2) can be employed. This allows for the assessment of key

cytotoxicity markers.

Issue 3: Observing Alterations in Glucose Metabolism
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The on-target inhibition of AKT can lead to changes in glucose metabolism, as observed with

hyperglycemia in clinical trials.

Experimental Approach: A glucose uptake assay can be performed in your cell model to

determine if BAY1125976 affects the cellular uptake of glucose. This is particularly relevant

as AKT2 is a key regulator of insulin-stimulated glucose uptake.

Quantitative Data
Table 1: In Vitro Potency of BAY1125976 against AKT Isoforms

Target IC50 (nM) at 10 µM ATP IC50 (nM) at 2 mM ATP

AKT1 5.2 44

AKT2 18 36

AKT3 427 Not Reported

Data sourced from Selleck Chemicals product page.[1]

Experimental Protocols
Protocol 1: General In Vitro Hepatotoxicity Assay
This protocol provides a general framework for assessing the hepatotoxicity of BAY1125976 in

a cell-based assay.

1. Cell Culture:

Culture primary hepatocytes or a suitable liver cell line (e.g., HepG2) in appropriate media
and conditions until they reach a confluent monolayer in a multi-well plate.

2. Compound Treatment:

Prepare a dilution series of BAY1125976 in culture medium.
Remove the old medium from the cells and add the medium containing the different
concentrations of BAY1125976. Include a vehicle control (e.g., DMSO).
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
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3. Cytotoxicity Assessment:

At the end of the incubation, assess cell viability using a standard method such as:
MTT Assay: Measures mitochondrial metabolic activity.
LDH Release Assay: Measures lactate dehydrogenase released from damaged cells into the
culture medium.
ATP Assay: Measures the intracellular ATP content as an indicator of cell viability.

4. Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the results to determine the IC50 (concentration at which 50% of cell viability is lost).

Protocol 2: General Glucose Uptake Assay
This protocol outlines a general method for measuring glucose uptake in cells treated with

BAY1125976.

1. Cell Culture and Serum Starvation:

Plate cells in a multi-well format and allow them to adhere and grow.
Before the assay, serum-starve the cells for a defined period (e.g., 4-16 hours) in a low-
glucose medium to increase the sensitivity of the glucose uptake measurement.

2. Compound Treatment and Insulin Stimulation:

Pre-incubate the cells with different concentrations of BAY1125976 for a specified time.
To measure insulin-stimulated glucose uptake, add insulin to the appropriate wells and
incubate for a short period (e.g., 15-30 minutes).

3. Glucose Uptake Measurement:

Add a fluorescently-labeled glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog
(e.g., ³H-2-deoxyglucose) to the cells and incubate for a defined time (e.g., 10-60 minutes).
Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).

4. Detection:
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If using a fluorescent analog, lyse the cells and measure the fluorescence using a plate
reader.
If using a radiolabeled analog, lyse the cells and measure the radioactivity using a
scintillation counter.

5. Data Analysis:

Normalize the glucose uptake signal to the protein concentration in each well.
Compare the glucose uptake in BAY1125976-treated cells to the vehicle-treated controls,
both in the presence and absence of insulin.
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Caption: PI3K/AKT Signaling Pathway and Inhibition by BAY1125976.
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Caption: Troubleshooting Workflow for Unexpected Results with BAY1125976.
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Caption: Relationship between On-Target AKT2 Inhibition and Glucose Metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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